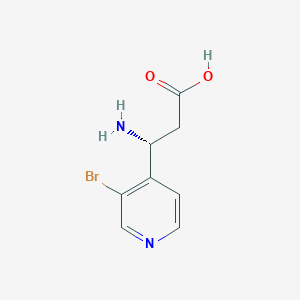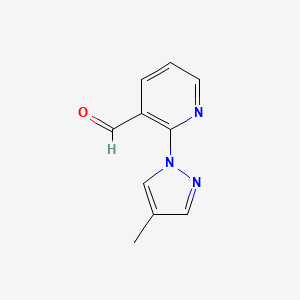
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with 3-pyridinecarboxaldehyde under controlled conditions. One common method involves the use of a catalyst such as Rhodium (III) to facilitate the C-H bond functionalization . The reaction is usually carried out in a solvent like ethanol or water, and the mixture is refluxed for several hours under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access . In material science, its photophysical properties are influenced by the electronic interactions between the pyrazole and pyridine rings, which can be modulated by substituents on these rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine-3-carbaldehyde: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and binding properties.
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s chemical behavior and applications.
Uniqueness
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both pyrazole and pyridine rings, which confer distinct electronic properties and reactivity. The methyl group on the pyrazole ring can also enhance its binding affinity in coordination chemistry and its photophysical properties in material science applications .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-(4-methylpyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-5-12-13(6-8)10-9(7-14)3-2-4-11-10/h2-7H,1H3 |
Clé InChI |
WMDKWWATJWBOCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)C2=C(C=CC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


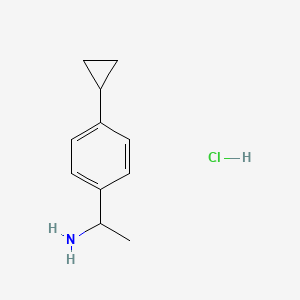
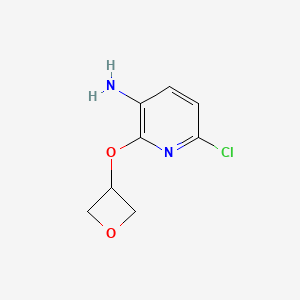
![N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15275292.png)

![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)



![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)
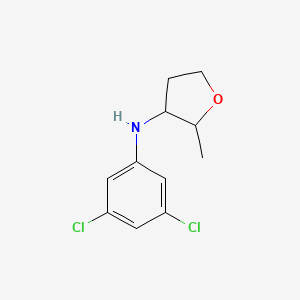

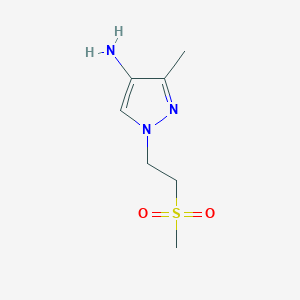
![2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
